

An In-depth Technical Guide to the Spectroscopic Characterization of 1,1-Dimethylguanidine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1,1-Dimethylguanidine**

Cat. No.: **B3025567**

[Get Quote](#)

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for **1,1-Dimethylguanidine**, a compound of significant interest in synthetic chemistry and drug development. We delve into the core analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to provide a detailed structural elucidation. This document is intended for researchers, scientists, and professionals in drug development, offering not only spectral data but also the underlying principles, experimental protocols, and data interpretation. Our approach emphasizes the integration of multiple spectroscopic techniques to build a self-validating and authoritative structural confirmation.

Introduction: The Chemical Identity of 1,1-Dimethylguanidine

1,1-Dimethylguanidine (IUPAC name: **1,1-dimethylguanidine**) is a small organic molecule featuring a central guanidine core substituted with two methyl groups on a single nitrogen atom.^[1] Guanidines are highly basic compounds due to the significant resonance stabilization of their conjugate acids, the guanidinium ions. Consequently, **1,1-Dimethylguanidine** is typically supplied and handled as a salt, most commonly the sulfate salt.^[2] This is a critical consideration for spectroscopic analysis, as the protonation state profoundly influences the

resulting spectra. The data presented and interpreted in this guide primarily pertains to the protonated form, the 1,1-dimethylguanidinium cation, which is the experimentally relevant species under most analytical conditions.

The molecular formula of the free base is $C_3H_9N_3$ with a molecular weight of 87.12 g/mol .^[1] Its structure is foundational to its chemical reactivity and biological activity, making unambiguous spectroscopic characterization an essential first step in any research or development endeavor. ^[3]

Molecular Structure and Spectroscopic Correlation

A logical starting point for any spectroscopic analysis is a clear representation of the molecular structure. The diagram below illustrates the 1,1-dimethylguanidinium cation, the form most commonly analyzed. The numbering is provided to facilitate the assignment of signals in the subsequent NMR analysis.

Caption: Structure of the 1,1-Dimethylguanidinium cation with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.^[4] It provides detailed information about the chemical environment, connectivity, and number of hydrogen and carbon atoms in a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **1,1-Dimethylguanidine** is characterized by its simplicity, which directly reflects the symmetry of the molecule. In the protonated state, two main signals are expected: one for the methyl protons and another for the protons attached to the other two nitrogen atoms.

Table 1: ¹H NMR Spectral Data for 1,1-Dimethylguanidinium Ion

Signal Assignment	Chemical Shift (δ) ppm	Multiplicity	Integration
-N(CH ₃) ₂	~2.7 - 2.9	Singlet (s)	6H
-NH ₂	~7.0 - 7.5	Broad Singlet (br s)	4H

Note: Chemical shifts are highly dependent on the solvent and concentration. The values provided are typical ranges.

Interpretation and Causality:

- Methyl Protons (6H): The six protons of the two methyl groups are chemically and magnetically equivalent due to free rotation around the C(2)-N(1) bond. This equivalence results in a single, sharp signal (a singlet) in the spectrum, integrating to six protons.
- Amine Protons (4H): The four protons on N(3) and N(4) are also equivalent due to resonance delocalization of the positive charge across the C-N₃ framework. These protons are subject to chemical exchange with the solvent and with each other, and they also experience quadrupolar broadening from the ¹⁴N nuclei. This combination of factors leads to a broad singlet that integrates to four protons. The signal's disappearance upon adding a drop of D₂O to the sample confirms its assignment as exchangeable N-H protons.[\[5\]](#)

Experimental Protocol: ¹H NMR Spectroscopy

- Sample Preparation:
 - Weigh approximately 5-10 mg of **1,1-Dimethylguanidine** sulfate salt and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean vial.[\[6\]](#) The choice of solvent is critical; D₂O is excellent for solubility, but the N-H protons will exchange and not be visible. DMSO-d₆ is often preferred as it slows this exchange, allowing for the observation of N-H signals.[\[7\]](#)[\[8\]](#)
 - Transfer the solution to a high-quality 5 mm NMR tube.
 - If quantitative analysis is required, a known amount of an internal standard (e.g., TSP for D₂O) should be added.[\[9\]](#)

- Instrument Setup:
 - The experiment should be performed on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.
- Data Acquisition:
 - Acquire a standard 1D proton spectrum using a standard water suppression pulse sequence if using a protic solvent.[10]
 - Key parameters to optimize include the relaxation delay (D1), which should be set to at least 5 times the longest T_1 relaxation time of the protons of interest for accurate integration (typically 2-5 seconds for small molecules).[9]
 - Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- Data Processing:
 - Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
 - Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) or the internal standard.[7]
 - Integrate all signals to determine the relative ratio of protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Given the symmetry of **1,1-Dimethylguanidine**, the spectrum is expected to be very simple.

Table 2: ¹³C NMR Spectral Data for 1,1-Dimethylguanidinium Ion

Signal Assignment	Chemical Shift (δ) ppm
$-\text{N}(\text{CH}_3)_2$	~39 - 41
$-\text{N}_2\text{C}=\text{N}^+$	~160 - 170

Note: Chemical shifts are referenced from online spectral databases.[\[11\]](#)[\[12\]](#)

Interpretation and Causality:

- Methyl Carbons: The two methyl carbons are equivalent, giving rise to a single signal in the aliphatic region of the spectrum (~40 ppm).[\[12\]](#)
- Guanidinium Carbon: The central sp^2 -hybridized carbon (C2) is significantly deshielded due to its attachment to three electronegative nitrogen atoms and its involvement in the delocalized π -system. This results in a signal far downfield, typically in the 160-170 ppm range, which is characteristic of guanidinium and similar functional groups.[\[12\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present. For the 1,1-dimethylguanidinium cation, the key features arise from the N-H and C-N bonds.

Table 3: Key IR Absorption Bands for 1,1-Dimethylguanidinium Sulfate

Wavenumber (cm^{-1})	Intensity	Vibrational Assignment
~3100 - 3400	Strong, Broad	N-H stretching vibrations (from $-\text{NH}_2$)
~1650 - 1680	Strong	C=N stretching (guanidinium $\text{C}=\text{N}^+$)
~1550 - 1600	Medium	N-H bending vibrations
~1000 - 1250	Strong	C-N stretching vibrations

Note: Data compiled from typical values for amines and guanidinium salts and available library spectra.[\[11\]](#)[\[13\]](#)

Interpretation and Causality:

- N-H Stretching: The most prominent feature is a very broad and strong absorption in the $3100\text{-}3400\text{ cm}^{-1}$ region. This is characteristic of the N-H stretching modes of the protonated amine groups.[\[14\]](#)[\[15\]](#) The broadening is due to extensive hydrogen bonding in the solid state (as a salt).
- C=N Stretching: A strong, sharp peak around 1660 cm^{-1} is indicative of the C=N double bond stretch of the guanidinium group. The position and intensity are classic indicators of this functional group.
- N-H Bending: The scissoring or bending vibration of the $-\text{NH}_2$ groups appears in the $1550\text{-}1600\text{ cm}^{-1}$ region.[\[13\]](#)
- C-N Stretching: Strong absorptions in the fingerprint region ($1000\text{-}1250\text{ cm}^{-1}$) correspond to the C-N single bond stretching vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-IR is a modern, convenient method that requires minimal sample preparation.

- Sample Preparation: Place a small amount (a few milligrams) of the solid **1,1-Dimethylguanidine** sulfate salt directly onto the ATR crystal (e.g., diamond or germanium).
- Instrument Setup:
 - Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal. The result should be a flat line.
 - Lower the press arm to ensure firm contact between the sample and the crystal.
- Data Acquisition:

- Collect the spectrum over the standard mid-IR range (4000-400 cm^{-1}).
- Co-add 16 to 32 scans to improve the signal-to-noise ratio.
- Data Processing:
 - The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
 - Label the significant peaks with their wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby revealing the molecular weight and offering clues about its structure. For a volatile, small molecule like **1,1-Dimethylguanidine**, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common technique. The analysis is performed on the neutral free base, not the salt.

Table 4: GC-MS (EI) Data for **1,1-Dimethylguanidine** (Free Base)

m/z	Proposed Fragment	Identity
87	$[\text{C}_3\text{H}_9\text{N}_3]^+$	Molecular Ion (M^+)
44	$[\text{C}_2\text{H}_6\text{N}]^+$	$[\text{CH}_3\text{-N}=\text{CH}_2]^+$ or $[(\text{CH}_3)_2\text{N}]^+$
43	$[\text{CH}_3\text{N}_2]^+$	$[\text{H}_2\text{N-C=NH}]^+$

Note: Fragmentation data is based on NIST library spectra for **1,1-Dimethylguanidine**.[\[1\]](#)

Interpretation and Fragmentation Pathway:

The "Nitrogen Rule" states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which holds true for **1,1-Dimethylguanidine** (M^+ at m/z 87).
[\[16\]](#)

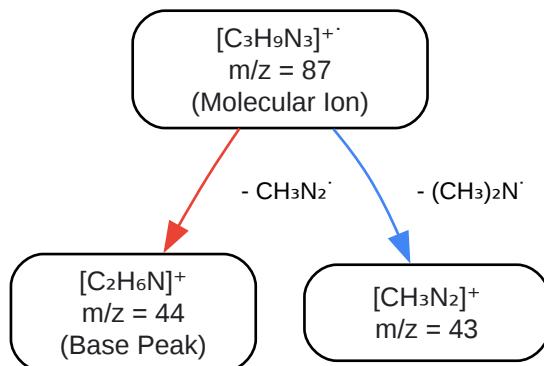


Diagram 2: Proposed EI Fragmentation of 1,1-Dimethylguanidine

[Click to download full resolution via product page](#)

Caption: Key fragmentation pathways for **1,1-Dimethylguanidine** in EI-MS.

- Molecular Ion (m/z 87): The peak at m/z 87 corresponds to the intact molecule after losing one electron.[\[1\]](#)
- Base Peak (m/z 44): The most abundant fragment is typically observed at m/z 44. This stable fragment can be formed by the cleavage of the C(2)-N(1) bond, losing a methyl nitrene radical ($CH_3N_2^+$) to form the dimethyliminium ion or a related stable structure.[\[1\]](#)[\[17\]](#)
- Fragment (m/z 43): Loss of the dimethylamino radical ($(CH_3)_2N^+$) from the molecular ion results in the fragment at m/z 43, corresponding to the methanimidamide cation.[\[1\]](#)

Integrated Spectroscopic Analysis

No single technique provides a complete structural picture. The true power of spectroscopy lies in the synergistic integration of data from multiple methods.

- MS establishes the molecular weight of the free base as 87 amu and the molecular formula as $C_3H_9N_3$, consistent with the Nitrogen Rule.
- 1H NMR confirms the presence of 6 equivalent methyl protons and 4 exchangeable amine protons, matching the expected 6H:4H ratio.
- ^{13}C NMR shows two distinct carbon environments: one for the two equivalent methyl groups and one for the unique, deshielded guanidinium carbon.

- IR confirms the key functional groups: the N-H bonds of the primary amine groups and the characteristic C=N bond of the guanidinium core, while also indicating strong intermolecular hydrogen bonding.

Together, these pieces of evidence converge to unambiguously confirm the structure of **1,1-Dimethylguanidine**, primarily observed as its protonated guanidinium cation.

Conclusion

The spectroscopic characterization of **1,1-Dimethylguanidine** is straightforward and illustrative of fundamental analytical principles. The molecule's symmetry is clearly reflected in the simplicity of its NMR spectra. IR spectroscopy provides a definitive fingerprint for the protonated guanidinium functional group, and mass spectrometry confirms the molecular weight and reveals predictable fragmentation patterns. This guide provides the foundational data and protocols necessary for researchers to confidently identify and characterize this important chemical building block in their own work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dimethylguanidine | C3H9N3 | CID 14461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,1-二甲基胍 硫酸盐 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. scs.illinois.edu [scs.illinois.edu]

- 9. mdpi.com [mdpi.com]
- 10. Efficient NMR Screening Approach to Discover Small Molecule Fragments Binding Structured RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N,N-Dimethylguanidine | C6H20N6O4S | CID 69024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Characterization of 1,1-Dimethylguanidine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3025567#spectroscopic-data-of-1-1-dimethylguanidine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com